3-(Isobutyrylamino)benzoic acid

描述

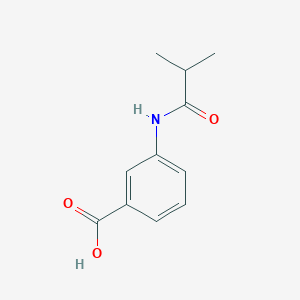

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(2-methylpropanoylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-7(2)10(13)12-9-5-3-4-8(6-9)11(14)15/h3-7H,1-2H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXGBTVAWGOSFIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357276 | |

| Record name | 3-(isobutyrylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28533-44-0 | |

| Record name | 3-[(2-Methyl-1-oxopropyl)amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28533-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(isobutyrylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Isobutyrylamino)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 3-(Isobutyrylamino)benzoic acid. While specific experimental data for this compound is limited in publicly available literature, this document compiles available information and provides predicted properties and generalized experimental protocols based on structurally related compounds.

Chemical Identity and Physical Properties

This compound, also known as 3-(2-methylpropanamido)benzoic acid, is an N-acylated derivative of 3-aminobenzoic acid.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source/Notes |

| IUPAC Name | 3-(2-Methylpropanamido)benzoic acid | IUPAC Nomenclature |

| CAS Number | 28533-44-0 | [1][2][3] |

| Molecular Formula | C₁₁H₁₃NO₃ | [1][2] |

| Molecular Weight | 207.23 g/mol | [1][2] |

| Appearance | White solid (predicted) | Based on related compounds |

| Melting Point | 229–232 °C (of a similar compound) | [4] |

| Boiling Point | Not available | - |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (predicted) | Based on the structure |

| pKa | ~4-5 (predicted) | Based on benzoic acid and related compounds |

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of 3-aminobenzoic acid with an isobutyrylating agent, such as isobutyryl chloride or isobutyric anhydride.

General Experimental Protocol: Acylation using Isobutyryl Chloride

This protocol is a generalized procedure based on standard organic synthesis methodologies for N-acylation of aminobenzoic acids.

Materials:

-

3-Aminobenzoic acid

-

Isobutyryl chloride

-

A suitable base (e.g., pyridine, triethylamine, or aqueous sodium hydroxide)

-

An appropriate solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system with water)

-

Hydrochloric acid (HCl) for acidification

-

Deionized water

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Solvents for recrystallization (e.g., ethanol/water mixture, ethyl acetate/hexane mixture)

Procedure:

-

Dissolution: Dissolve 3-aminobenzoic acid in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer. If using an aqueous base, dissolve the 3-aminobenzoic acid in the aqueous base solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the acylation reaction.

-

Addition of Acylating Agent: Slowly add isobutyryl chloride dropwise to the stirred solution. If a non-aqueous base like pyridine or triethylamine is used, it should be added to the initial solution of 3-aminobenzoic acid before the addition of isobutyryl chloride.

-

Reaction: Allow the reaction to proceed at 0 °C for a specified time (typically 1-3 hours) and then let it warm to room temperature, stirring overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

If a non-aqueous solvent was used, wash the organic layer sequentially with dilute HCl (to remove the base), water, and brine.

-

If a biphasic system was used, separate the aqueous layer.

-

-

Acidification: Acidify the aqueous layer (or the combined aqueous washes from the non-aqueous work-up) with dilute HCl until a precipitate forms. The pH should be acidic to ensure the protonation of the carboxylic acid group.

-

Isolation: Collect the crude product by vacuum filtration and wash it with cold water.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system to obtain a pure, crystalline solid.

-

Drying: Dry the purified product under vacuum.

Analytical Characterization

The structure and purity of synthesized this compound would be confirmed using a combination of spectroscopic and chromatographic methods.

Spectroscopic Analysis

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Features |

| ¹H NMR | Aromatic Protons: Signals in the range of 7.5-8.5 ppm, showing splitting patterns characteristic of a 1,3-disubstituted benzene ring. Amide N-H: A broad singlet around 8-10 ppm. Isobutyryl Methine Proton: A septet around 2.5-3.0 ppm. Isobutyryl Methyl Protons: A doublet around 1.1-1.3 ppm. Carboxylic Acid Proton: A broad singlet at >10 ppm. |

| ¹³C NMR | Carbonyl (Carboxylic Acid): ~168-175 ppm. Carbonyl (Amide): ~175-180 ppm. Aromatic Carbons: Signals in the range of 115-140 ppm. Isobutyryl Methine Carbon: ~35-40 ppm. Isobutyryl Methyl Carbons: ~18-20 ppm. |

| FT-IR (cm⁻¹) | O-H Stretch (Carboxylic Acid): Broad band from 2500-3300. N-H Stretch (Amide): ~3300. C-H Stretch (Aromatic and Aliphatic): ~2870-3100. C=O Stretch (Carboxylic Acid): ~1700. C=O Stretch (Amide I): ~1650. N-H Bend (Amide II): ~1550. C-N Stretch and C-O Stretch: In the fingerprint region. |

| Mass Spectrometry (MS) | Molecular Ion Peak [M]⁺: m/z = 207. [M+H]⁺ (ESI+): m/z = 208. [M-H]⁻ (ESI-): m/z = 206. Key Fragments: Loss of the isobutyryl group, decarboxylation. |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of this compound.

General HPLC Method:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the aromatic system absorbs, typically around 254 nm.

Potential Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathway involvements have been reported for this compound, the broader class of N-acylated aminobenzoic acids and benzoic acid derivatives have been investigated for various pharmacological properties.

-

Antimicrobial Activity: Benzoic acid and its derivatives are known for their antimicrobial properties. N-acylation can modulate the lipophilicity and structural properties of aminobenzoic acids, potentially influencing their ability to interact with microbial membranes or enzymes[5][6].

-

Anti-inflammatory Activity: Several benzoic acid derivatives exhibit anti-inflammatory effects, often through the inhibition of enzymes like cyclooxygenase (COX). The structural features of this compound may warrant investigation into its potential as an anti-inflammatory agent[7][8][9].

Further research is required to elucidate any specific biological functions of this compound. Screening in relevant biological assays would be the first step in identifying any potential therapeutic applications.

Conclusion

This compound is a readily synthesizable derivative of 3-aminobenzoic acid. While specific, experimentally determined physicochemical and biological data are scarce, its properties can be predicted based on its chemical structure and data from related compounds. This technical guide provides a framework for its synthesis and characterization, which can be utilized by researchers in the fields of medicinal chemistry, drug discovery, and materials science to further investigate this compound and its potential applications.

References

- 1. 28533-44-0 this compound AKSci 9145AD [aksci.com]

- 2. CATO Chemical Reference Standards & Materials [en.cato-chem.com]

- 3. combi-blocks.com [combi-blocks.com]

- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 7. benchchem.com [benchchem.com]

- 8. ymerdigital.com [ymerdigital.com]

- 9. Benzoic acid derivatives, acetophenones, and anti-inflammatory constituents from Melicope semecarpifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 3-(Isobutyrylamino)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to the synthesis of 3-(isobutyrylamino)benzoic acid from 3-aminobenzoic acid. The primary method detailed is the Schotten-Baumann reaction, a robust and widely used method for the acylation of amines. This document includes a comprehensive reaction scheme, a detailed experimental protocol, and quantitative data to support researchers in the replication and optimization of this synthesis.

Introduction

This compound is a chemical compound of interest in various fields of chemical and pharmaceutical research. As a derivative of 3-aminobenzoic acid, it serves as a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. The synthesis involves the acylation of the amino group of 3-aminobenzoic acid with an isobutyryl group. The procedure outlined below is a common and effective method to achieve this transformation.

Reaction Scheme

The synthesis of this compound is typically achieved by the reaction of 3-aminobenzoic acid with isobutyryl chloride in the presence of a base, such as sodium hydroxide, in an aqueous solution. The base serves to deprotonate the amino group, thereby increasing its nucleophilicity, and to neutralize the hydrochloric acid that is formed as a byproduct of the reaction.

Caption: Synthesis of this compound.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials and Equipment:

-

3-Aminobenzoic acid

-

Isobutyryl chloride

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Addition funnel

-

Buchner funnel and vacuum flask

-

pH paper or pH meter

-

Standard laboratory glassware

Procedure:

-

Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 3-aminobenzoic acid in a 1 M aqueous solution of sodium hydroxide (2.2 equivalents). Stir the mixture at room temperature until all the solid has dissolved.

-

Reaction Setup: Cool the flask in an ice bath to maintain a temperature of 0-5 °C.

-

Addition of Acylating Agent: Slowly add isobutyryl chloride (1.1 equivalents) dropwise to the stirred solution using an addition funnel over a period of 30 minutes. It is crucial to ensure the temperature remains below 10 °C during the addition.

-

Reaction: After the complete addition of isobutyryl chloride, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir for an additional 2 hours to ensure the reaction goes to completion.

-

Workup - Acidification: Cool the reaction mixture again in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A white precipitate of the product should form.

-

Isolation of Product: Collect the white precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with a small amount of cold deionized water to remove any remaining impurities.

-

Drying: Dry the purified product in a desiccator or a vacuum oven to a constant weight.

-

Characterization: Determine the yield, melting point, and characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Data Presentation

The following tables summarize the key quantitative data for the starting material and the expected product.

Table 1: Properties of Reactants and Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| 3-Aminobenzoic acid | C₇H₇NO₂ | 137.14[1] | White to light tan crystalline powder |

| Isobutyryl chloride | C₄H₇ClO | 106.55 | Colorless to light yellow liquid |

| This compound | C₁₁H₁₃NO₃ | 207.23[2] | White to off-white solid |

Table 2: Characterization Data for this compound

| Property | Value |

| Melting Point | Typically in the range of 180-190 °C (will vary with purity) |

| ¹H NMR | Expected peaks for aromatic protons, isobutyryl protons, and amide and carboxylic acid protons. |

| ¹³C NMR | Expected peaks for aromatic carbons, carbonyl carbons, and isobutyryl carbons. |

| IR (cm⁻¹) | Expected characteristic peaks for N-H stretch, C=O stretch (amide and carboxylic acid), and aromatic C-H and C=C stretches. |

| Purity | >95% (as determined by analytical methods)[2] |

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Work in a well-ventilated fume hood, especially when handling isobutyryl chloride and concentrated hydrochloric acid.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Isobutyryl chloride is corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin and eyes.

-

Concentrated acids are highly corrosive. Handle with care.

-

The reaction can be exothermic, especially during the addition of isobutyryl chloride and the acidification step. Proper temperature control is essential.

This technical guide provides a solid foundation for the synthesis of this compound. Researchers are encouraged to adapt and optimize the protocol based on their specific laboratory conditions and desired scale.

References

An In-depth Technical Guide on the Physical and Chemical Properties of N-Acylated Aminobenzoic Acids

This guide provides a comprehensive overview of the physical and chemical properties of N-acylated aminobenzoic acids, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols, quantitative data, and visual representations of experimental workflows and signaling pathways.

Introduction to N-Acylated Aminobenzoic Acids

N-acylated aminobenzoic acids are a class of organic compounds characterized by an acyl group attached to the nitrogen atom of an aminobenzoic acid. This structural motif is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and tunable physicochemical properties exhibited by these molecules. The general structure consists of a benzene ring substituted with both a carboxylic acid group and an N-acylated amino group. The nature of the acyl group and the relative positions of the amino and carboxyl substituents (ortho, meta, or para) play a crucial role in determining the compound's properties and biological function.

These compounds have been explored for a range of therapeutic applications, including as anti-inflammatory, analgesic, and antimicrobial agents. Their ability to mimic endogenous signaling molecules and interact with biological targets makes them attractive candidates for drug discovery and development.

Physical and Chemical Properties

The physicochemical properties of N-acylated aminobenzoic acids are critical determinants of their behavior in both chemical and biological systems. These properties, including acidity, solubility, and melting point, are influenced by the interplay of the carboxylic acid, amide, and aromatic functionalities.

Table 1: Physicochemical Properties of Selected N-Acylated Aminobenzoic Acids

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa | Aqueous Solubility (mg/L) |

| N-Acetylanthranilic Acid | C₉H₉NO₃ | 179.17 | 185-187 | 3.23 | 2500 |

| N-Benzoylanthranilic Acid | C₁₄H₁₁NO₃ | 241.24 | 181-183 | 3.18 | 430 |

| N-Acetyl-p-aminobenzoic Acid | C₉H₉NO₃ | 179.17 | 250-252 | 4.10 | 1800 |

| N-Benzoyl-p-aminobenzoic Acid | C₁₄H₁₁NO₃ | 241.24 | 268-270 | 3.95 | 210 |

| N-Salicyloylanthranilic Acid | C₁₄H₁₁NO₄ | 257.24 | 224-226 | - | Insoluble |

Experimental Protocols

This section details the methodologies for the synthesis, purification, and characterization of N-acylated aminobenzoic acids.

3.1. Synthesis via Schotten-Baumann Reaction

A common method for the N-acylation of aminobenzoic acids is the Schotten-Baumann reaction, which involves the reaction of an aminobenzoic acid with an acyl chloride under basic conditions.

-

Materials: Aminobenzoic acid, acyl chloride (e.g., acetyl chloride, benzoyl chloride), 10% aqueous sodium hydroxide, 5% hydrochloric acid, and a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Procedure:

-

Dissolve the aminobenzoic acid in 10% aqueous sodium hydroxide solution in an Erlenmeyer flask.

-

Cool the flask in an ice bath.

-

Add the acyl chloride dropwise to the solution while stirring vigorously.

-

Continue stirring for 30-60 minutes at room temperature after the addition is complete.

-

Acidify the reaction mixture to a pH of approximately 2-3 with 5% hydrochloric acid to precipitate the N-acylated aminobenzoic acid.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

The crude product can then be purified by recrystallization.

-

3.2. Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.

-

Materials: Crude N-acylated aminobenzoic acid, and a suitable solvent or solvent pair (e.g., ethanol/water, acetic acid/water).

-

Procedure:

-

Dissolve the crude product in a minimum amount of the hot solvent.

-

If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Filter the hot solution to remove insoluble impurities and activated charcoal.

-

Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the crystals in a desiccator or a vacuum oven.

-

3.3. Characterization Techniques

The structure and purity of the synthesized N-acylated aminobenzoic acids are confirmed using various spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure. The chemical shifts, integration, and coupling patterns of the protons and carbons provide detailed information about the connectivity of atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for the carboxylic acid O-H, amide N-H, and carbonyl C=O groups are observed.

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to obtain information about its fragmentation pattern, which can further confirm the structure.

Visualization of Workflows and Pathways

4.1. Experimental Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis, purification, and characterization of N-acylated aminobenzoic acids.

An In-depth Technical Guide to 3-(Isobutyrylamino)benzoic Acid: Synthesis, Characterization, and Biological Context

Disclaimer: Publicly available scientific literature does not contain a specific seminal paper detailing the initial discovery and synthesis of 3-(Isobutyrylamino)benzoic acid. This guide, therefore, presents a representative synthesis based on well-established chemical principles and provides characterization data for a closely related analogue, 3-acetamidobenzoic acid, to serve as a reference. The biological context provided is based on the known activities of the broader class of N-acyl aminobenzoic acids.

Introduction

This compound belongs to the family of N-acyl aminobenzoic acids, a class of compounds that has garnered interest in medicinal chemistry due to their diverse biological activities. The structure, featuring a benzoic acid moiety, an amide linkage, and an isobutyryl group, imparts a combination of hydrophilic and lipophilic characteristics. These structural features are often key to the interaction of small molecules with biological targets such as enzymes and receptors. Derivatives of aminobenzoic acids have been explored for a range of therapeutic applications, including as anti-inflammatory, antimicrobial, and enzyme-inhibiting agents[1][2][3]. This technical guide provides a comprehensive overview of a plausible synthetic route to this compound, its expected physicochemical properties, and a discussion of its potential biological relevance.

Synthesis and Characterization

The synthesis of this compound can be readily achieved via the acylation of 3-aminobenzoic acid with isobutyryl chloride. A common and efficient method for this transformation is the Schotten-Baumann reaction, which is performed under basic conditions to neutralize the hydrogen chloride byproduct.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of 3-Acetamidobenzoic Acid [4][5][6]

| Property | Value |

| Molecular Formula | C9H9NO3 |

| Molecular Weight | 179.18 g/mol |

| Melting Point | 245-251 °C |

| Appearance | White to light yellow powder/crystal |

| Purity (HPLC) | >99.0% |

Table 2: Representative Spectroscopic Data (1H NMR) for 3-Acetamidobenzoic Acid [7][8]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.5 | Singlet | 1H | Carboxylic acid proton (-COOH) |

| ~8.2 | Singlet | 1H | Aromatic proton |

| ~7.8 | Doublet | 1H | Aromatic proton |

| ~7.6 | Doublet | 1H | Aromatic proton |

| ~7.4 | Triplet | 1H | Aromatic proton |

| ~2.1 | Singlet | 3H | Acetyl protons (-CH3) |

Note: Spectrum acquired in DMSO-d6. The chemical shifts for this compound would differ, notably showing a doublet for the methyl groups and a septet for the methine proton of the isobutyryl group.

Table 3: Representative Spectroscopic Data (IR) for 3-Acetamidobenzoic Acid [8]

| Wavenumber (cm-1) | Description |

| 3300-2500 | O-H stretch (carboxylic acid, broad) |

| ~3300 | N-H stretch (amide) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1670 | C=O stretch (amide I band) |

| ~1550 | N-H bend (amide II band) |

| 1600-1450 | C=C stretch (aromatic) |

Experimental Protocol: Synthesis of this compound via Schotten-Baumann Reaction

This protocol is adapted from standard procedures for the acylation of aminobenzoic acids.

Materials:

-

3-Aminobenzoic acid

-

Isobutyryl chloride

-

10% Sodium hydroxide solution

-

Concentrated hydrochloric acid

-

Dichloromethane (DCM) or other suitable organic solvent

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 3-aminobenzoic acid (1 equivalent) in a 10% aqueous solution of sodium hydroxide. Stir the mixture at room temperature until a clear solution is obtained.

-

Cooling: Cool the flask in an ice bath to 0-5 °C.

-

Acylation: Slowly add isobutyryl chloride (1.1 equivalents) dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours.

-

Acidification: Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A precipitate of the product should form.

-

Isolation: Filter the precipitate and wash with cold deionized water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Drying: Dry the purified product under vacuum.

Logical and Workflow Diagrams

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Representative Biological Pathway: Enzyme Inhibition

N-acyl aminobenzoic acid derivatives have been investigated as inhibitors of various enzymes. The following diagram illustrates a hypothetical mechanism of competitive enzyme inhibition, a plausible mode of action for this class of compounds.

References

- 1. Synthesis, anticholinesterase activity and structure-activity relationships of m-Aminobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Para-Aminobenzohydrazide Derivatives as Fatty Acid Amide Hydrolase Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 3-Acetamidobenzoic Acid | 587-48-4 | TCI AMERICA [tcichemicals.com]

- 5. 3-acetamidobenzoic acid [stenutz.eu]

- 6. 3-Acetamidobenzoic Acid | CymitQuimica [cymitquimica.com]

- 7. 3-ACETAMIDOBENZOIC ACID(587-48-4) 1H NMR spectrum [chemicalbook.com]

- 8. 3-Acetamidobenzoic acid | C9H9NO3 | CID 48847 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic data for 3-(Isobutyrylamino)benzoic acid (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(Isobutyrylamino)benzoic acid. Due to the limited availability of direct experimental spectra in public databases, this document presents a detailed analysis based on predicted data, supported by established principles of spectroscopic interpretation and data from analogous compounds. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from computational models and analysis of structurally related molecules.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.9 | Singlet, broad | 1H | Carboxylic acid (-COOH) |

| ~10.0 | Singlet | 1H | Amide (-NH) |

| ~8.2 | Singlet | 1H | Ar-H2 |

| ~7.8 | Doublet | 1H | Ar-H4 |

| ~7.6 | Doublet | 1H | Ar-H6 |

| ~7.4 | Triplet | 1H | Ar-H5 |

| ~2.6 | Septet | 1H | -CH(CH₃)₂ |

| ~1.1 | Doublet | 6H | -CH(CH₃)₂ |

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~175.5 | Amide Carbonyl (C=O) |

| ~167.0 | Carboxylic Acid Carbonyl (C=O) |

| ~139.0 | Ar-C3 |

| ~131.5 | Ar-C1 |

| ~129.0 | Ar-C5 |

| ~124.0 | Ar-C6 |

| ~123.5 | Ar-C4 |

| ~120.0 | Ar-C2 |

| ~35.0 | -CH(CH₃)₂ |

| ~19.5 | -CH(CH₃)₂ |

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid dimer) |

| ~3250 | Medium | N-H stretch (Amide) |

| ~3050 | Weak | Aromatic C-H stretch |

| ~2970, ~2870 | Weak | Aliphatic C-H stretch |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1660 | Strong | C=O stretch (Amide I) |

| ~1600, ~1480 | Medium | Aromatic C=C stretch |

| ~1540 | Medium | N-H bend (Amide II) |

| ~1250 | Strong | C-O stretch (Carboxylic acid) |

| ~1180 | Medium | C-N stretch |

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 207 | 40 | [M]⁺ (Molecular Ion) |

| 190 | 10 | [M - OH]⁺ |

| 164 | 5 | [M - C₃H₃O]⁺ |

| 137 | 100 | [M - C₄H₆O]⁺ (from McLafferty rearrangement) |

| 120 | 60 | [C₇H₆NO]⁺ |

| 92 | 30 | [C₆H₆N]⁺ |

| 71 | 25 | [C₄H₇O]⁺ |

| 43 | 50 | [C₃H₇]⁺ (Isopropyl cation) |

Experimental Protocols

The following sections detail standardized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm). For ¹H NMR, a standard pulse program is used with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is employed.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum of solid this compound is obtained using a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal, and firm contact is ensured using a pressure clamp. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometric analysis is performed using an electron ionization (EI) source coupled to a quadrupole mass analyzer. A small amount of the sample is introduced into the ion source, typically via a direct insertion probe. The sample is vaporized by heating, and the resulting gas-phase molecules are bombarded with a beam of 70 eV electrons. The resulting positively charged ions are then accelerated into the mass analyzer and detected. The mass spectrum is recorded over a mass-to-charge (m/z) range of 40-500.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

3-(Isobutyrylamino)benzoic Acid: A Technical Guide for Chemical Research

An In-depth Examination of a Promising Research Chemical

Abstract

3-(Isobutyrylamino)benzoic acid, also known as N-(3-carboxyphenyl)isobutyramide, is a small molecule of interest within the broader class of N-acylated aminobenzoic acids. While specific research on this particular compound is limited, its structural similarity to other biologically active 3-amido-benzoic acid derivatives suggests its potential as a valuable tool in drug discovery and chemical biology. This technical guide provides a comprehensive overview of the known properties of this compound and explores its potential research applications by drawing parallels with closely related and well-studied analogs. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic and biological potential of this and similar molecules.

Chemical and Physical Properties

This compound is an organic compound with a molecular formula of C₁₁H₁₃NO₃ and a molecular weight of 207.23 g/mol .[1] The structure consists of a benzoic acid moiety substituted with an isobutyrylamino group at the meta-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 3-(2-methylpropanoylamino)benzoic acid | - |

| Synonyms | N-(3-carboxyphenyl)isobutyramide | - |

| CAS Number | 28533-44-0 | [1][2] |

| Molecular Formula | C₁₁H₁₃NO₃ | [1] |

| Molecular Weight | 207.23 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | - |

| Purity | Typically ≥95% for research grade | [3] |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. Limited solubility in water. | - |

| Storage | Store in a cool, dry place. | [3] |

Synthesis and Characterization

General Experimental Protocol: N-Acylation of 3-Aminobenzoic Acid

The following is a generalized protocol based on the synthesis of similar N-acylated aminobenzoic acids.[4] Optimization of reaction conditions, including stoichiometry, temperature, and reaction time, would be necessary for this specific compound.

Materials:

-

3-Aminobenzoic acid

-

Isobutyryl chloride

-

A suitable base (e.g., pyridine, triethylamine, or sodium hydroxide)

-

An appropriate solvent (e.g., dichloromethane, tetrahydrofuran, or an aqueous basic solution)

-

Hydrochloric acid (for workup)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve 3-aminobenzoic acid in the chosen solvent containing the base.

-

Cool the reaction mixture in an ice bath.

-

Slowly add isobutyryl chloride dropwise to the stirred solution.

-

Allow the reaction to proceed at room temperature for a specified time, monitoring by thin-layer chromatography (TLC).

-

Upon completion, acidify the reaction mixture with hydrochloric acid to precipitate the product.

-

Filter the crude product and wash with water.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups (e.g., C=O, N-H, O-H).

-

Melting Point Analysis: To assess purity.

Potential Biological Activities and Research Applications

Although direct biological data for this compound is scarce, the broader class of 3-amido and 3-anilino-benzoic acid derivatives has been investigated for various therapeutic applications. These studies provide a strong basis for hypothesizing the potential biological targets and research directions for the title compound.

Potential as a P2Y₁₄ Receptor Antagonist

Recent research has identified 3-amido-5-aryl benzoic acid derivatives as potent antagonists of the P2Y₁₄ receptor, a G-protein coupled receptor implicated in immune and inflammatory responses.[5] Antagonism of this receptor is a promising strategy for the treatment of conditions like acute gouty arthritis.[5]

Potential as an Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitor

Substituted 3-(phenylamino)benzoic acids have been identified as potent and selective inhibitors of aldo-keto reductase 1C3 (AKR1C3), an enzyme involved in androgen biosynthesis and implicated in castrate-resistant prostate cancer.[6][7] The structural similarity suggests that this compound could also exhibit inhibitory activity against this enzyme.

Table 2: Example IC₅₀ Values for 3-(Phenylamino)benzoic Acid Derivatives against AKR1C3

| Compound (Substituent on Phenylamino Ring) | AKR1C3 IC₅₀ (nM) | Selectivity over AKR1C2 | Reference |

| 4'-nitro | 24 ± 2 | >417-fold | [6] |

| 4'-cyano | 43 ± 4 | >233-fold | [6] |

| 4'-trifluoromethyl | 55 ± 6 | >182-fold | [6] |

Note: This data is for structurally related compounds, not this compound.

Experimental Protocols for Biological Evaluation (Based on Analogs)

The following are example protocols for assessing the biological activity of this compound, adapted from studies on structurally related compounds.

In Vitro AKR1C3 Inhibition Assay

This protocol is based on the methodology described for 3-(phenylamino)benzoic acid inhibitors.[6]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human AKR1C3.

Materials:

-

Recombinant human AKR1C3 enzyme

-

NADPH (cofactor)

-

S-tetralol (substrate)

-

This compound (test compound)

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, NADPH, and the diluted test compound or vehicle (DMSO) for control.

-

Add the AKR1C3 enzyme to each well and incubate for a specified period at a controlled temperature (e.g., 25°C).

-

Initiate the reaction by adding the substrate, S-tetralol.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Calculate the initial reaction velocities.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Safety and Handling

Based on available safety data sheets, this compound is classified as a hazardous substance.[8]

Hazard Statements:

-

H315: Causes skin irritation.[8]

-

H319: Causes serious eye irritation.[8]

-

H335: May cause respiratory irritation.[8]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

Researchers should consult the full Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE) in a well-ventilated area.[8] This product is for research and development use only.[3]

Conclusion

While this compound remains a largely uncharacterized compound, its structural features place it within a class of molecules with demonstrated biological activities. The potential for this compound to act as an inhibitor of key enzymes like AKR1C3 or as a modulator of receptors such as P2Y₁₄ makes it a compelling candidate for further investigation. The synthetic route is likely straightforward, and established assay protocols for related compounds provide a clear roadmap for its biological evaluation. This technical guide serves as a starting point to encourage and facilitate research into the properties and potential applications of this compound, a molecule that holds promise for the development of novel therapeutic agents.

References

- 1. CATO Chemical Reference Standards & Materials [en.cato-chem.com]

- 2. combi-blocks.com [combi-blocks.com]

- 3. 28533-44-0 this compound AKSci 9145AD [aksci.com]

- 4. benchchem.com [benchchem.com]

- 5. Design, synthesis and evaluation of 3-amide-5-aryl benzoic acid derivatives as novel P2Y14R antagonists with potential high efficiency against acute gouty arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aksci.com [aksci.com]

An In-depth Technical Guide on the Potential Biological Activities of Isobutyrylamino-Substituted Aromatics

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isobutyrylamino-substituted aromatic scaffold is an emerging pharmacophore in modern drug discovery, demonstrating a wide range of biological activities. The isobutyryl group, with its branched alkyl chain, can influence the parent aromatic molecule's lipophilicity, steric profile, and hydrogen bonding capacity, thereby modulating its interaction with biological targets. This technical guide provides a comprehensive overview of the known biological activities of this class of compounds, with a focus on their potential as anticancer agents and enzyme inhibitors. Detailed experimental protocols and analyses of relevant signaling pathways are included to facilitate further research and development in this promising area.

Anticancer Activity

Several isobutyrylamino-substituted aromatic compounds have exhibited significant antiproliferative activity against various cancer cell lines. The mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer progression.

Quantitative Data Summary: Anticancer Activity

| Compound ID/Name | Aromatic Core | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| 1 | Quinoline | MGC-803 (Gastric) | MTT | 1.38 | [1] |

| HCT-116 (Colon) | MTT | 5.34 | [1] | ||

| MCF-7 (Breast) | MTT | 5.21 | [1] | ||

| 2 | Quinoline | A549 (Lung) | MTT | < 3.9 | [2] |

| NIH/3T3 (Fibroblast) | MTT | > 380 | [2] | ||

| 3 | Indole-Benzothiazole | MDA-MB-231 (Breast) | MTT | 0.024 | [3] |

| 4 | Naphthalene | MCF-7 (Breast) | Not Specified | - | [4] |

Note: Specific compound structures and detailed references are provided in the corresponding sections.

Featured Compound Classes

1. Isobutyrylamino-Substituted Quinolines:

Quinoline derivatives are well-established scaffolds in medicinal chemistry with a broad spectrum of biological activities, including anticancer effects. The introduction of an isobutyrylamino group can enhance their cytotoxic potential. For instance, certain quinoline-chalcone derivatives have demonstrated potent antiproliferative activity against gastric, colon, and breast cancer cell lines.[1] Another study highlighted a quinoline derivative with significant cytotoxicity against lung adenocarcinoma cells (A549) while showing low toxicity to healthy fibroblast cells.[2]

2. Isobutyrylamino-Substituted Indole-Benzothiazoles:

The hybridization of indole and benzothiazole moieties has led to the development of potent anticancer agents. A novel series of indole-benzothiazole derivatives, including one with an isobutyrylamino substitution, displayed potent cytotoxic activity against a triple-negative breast cancer cell line (MDA-MB-231).[3]

3. Isobutyrylamino-Substituted Naphthalenes:

Naphthalene-based compounds have also been explored for their anticancer properties. While specific quantitative data for isobutyrylamino-substituted naphthalenes is emerging, the core scaffold is a promising starting point for the design of new anticancer agents.[4]

Enzyme Inhibitory Activity

Isobutyrylamino-substituted aromatics have also been identified as inhibitors of various enzymes, highlighting their potential in treating a range of diseases beyond cancer.

Quantitative Data Summary: Enzyme Inhibitory Activity

| Compound ID/Name | Aromatic Core | Target Enzyme | Assay Type | IC50 (nM) | Ki (µM) | Reference |

| 5b | Benzylamine | cdk2 | Molecular Docking | - | - | [5] |

| 23 | Benzimidazole | CK1δ | Not Specified | 98.6 | - | [6] |

| 11 | Benzamide | EGFR | Not Specified | - | - | [7][8] |

| 13 | Benzamide | EGFR | Not Specified | - | - | [7][8] |

Note: Specific compound structures and detailed references are provided in the corresponding sections. Some studies reported binding affinity or percent inhibition instead of IC50 or Ki.

Featured Compound Classes

1. Isobutyrylamino-Substituted Benzylamines and Amidines:

A study on novel 1,3-bis substituted-2-isopropylamidines, derived from the acylation of benzylamines with isobutyryl chloride, identified a compound (5b) with a high binding affinity for the cyclin-dependent kinase 2 (cdk2) receptor, a key target in cancer progression.[5]

2. Isobutyrylamino-Substituted Benzimidazoles:

Benzimidazole derivatives have been investigated as inhibitors of protein kinase CK1δ, which is implicated in various diseases, including cancer and neurodegenerative disorders. A synthesized benzimidazole derivative (23) featuring a pyrazole-containing acyl moiety on the 2-amino group demonstrated nanomolar potency against CK1δ.[6]

3. Isobutyrylamino-Substituted Benzamides:

A series of 4-(arylaminomethyl)benzamide derivatives were designed as potential tyrosine kinase inhibitors. Among them, compounds 11 and 13 , which contain a (trifluoromethyl)benzene ring, showed high potency against the Epidermal Growth Factor Receptor (EGFR), with 91% and 92% inhibition at a concentration of 10 nM, respectively.[7][8]

Signaling Pathways and Mechanisms of Action

The biological activities of isobutyrylamino-substituted aromatics are often attributed to their modulation of critical cellular signaling pathways.

MDM2-p53 Signaling Pathway

The p53 tumor suppressor protein is a crucial regulator of cell cycle arrest and apoptosis. Its activity is tightly controlled by the murine double minute 2 (MDM2) oncoprotein, which targets p53 for proteasomal degradation. Inhibition of the MDM2-p53 interaction is a key strategy in cancer therapy to reactivate p53 function. Some isobutyrylamino-substituted aromatic compounds may exert their anticancer effects by interfering with this pathway.

Hippo Signaling Pathway

The Hippo signaling pathway is a key regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is frequently observed in cancer. The core of the pathway consists of a kinase cascade that ultimately controls the activity of the transcriptional co-activators YAP and TAZ. When the pathway is active, YAP and TAZ are phosphorylated and retained in the cytoplasm, leading to their degradation. Inactivation of the Hippo pathway allows YAP/TAZ to translocate to the nucleus and promote the expression of genes involved in cell proliferation and survival.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Test compounds (isobutyrylamino-substituted aromatics)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

-

Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well.

-

Incubate for 15 minutes at room temperature with shaking to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for determining the inhibitory activity of a compound against a specific enzyme. The specific substrate, buffer conditions, and detection method will vary depending on the enzyme of interest.

Materials:

-

Purified enzyme

-

Substrate specific to the enzyme

-

Test compounds (isobutyrylamino-substituted aromatics)

-

Assay buffer

-

96-well plate (UV-transparent or black, depending on the detection method)

-

Microplate reader (for absorbance or fluorescence)

Protocol:

-

Prepare a series of dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the enzyme and the test compound (or vehicle control) to the appropriate wells.

-

Incubate the enzyme and inhibitor for a predetermined time to allow for binding.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.

-

Further kinetic studies can be performed to determine the mechanism of inhibition and the inhibition constant (Ki).

Conclusion and Future Directions

Isobutyrylamino-substituted aromatics represent a promising class of compounds with diverse biological activities, particularly in the areas of anticancer and enzyme inhibition. The data presented in this guide highlight the potential of this scaffold in the development of novel therapeutics. Further research is warranted to expand the chemical space of these compounds through the synthesis of new derivatives and to conduct more extensive biological evaluations to elucidate their mechanisms of action and therapeutic potential. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds for their respective biological targets. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers embarking on the exploration of this exciting area of medicinal chemistry.

References

- 1. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Antiproliferative effects of some novel synthetic solanidine analogs on HL-60 human leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological evaluation of some novel 1,3-bis substituted-2-isopropylamidines by in silico molecular dynamics and simulation studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Acylation of 3-Aminobenzoic Acid with Isobutyryl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acylation of aminobenzoic acids is a fundamental transformation in organic synthesis, yielding N-acyl aminobenzoic acid derivatives. These compounds are significant scaffolds in medicinal chemistry and drug development due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This document provides detailed application notes and a comprehensive experimental protocol for the acylation of 3-aminobenzoic acid with isobutyryl chloride to synthesize 3-(isobutyrylamino)benzoic acid. The reaction is conducted under Schotten-Baumann conditions, a reliable method for the acylation of amines.[1][2][3][4][5]

The resulting product, this compound, is a valuable intermediate for the synthesis of more complex molecules in drug discovery programs. Its structural motif is found in various biologically active compounds, and its synthesis is a key step in the exploration of new therapeutic agents.

Chemical Reaction Scheme

The acylation of 3-aminobenzoic acid with isobutyryl chloride proceeds via a nucleophilic acyl substitution mechanism. The amino group of 3-aminobenzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of isobutyryl chloride. A base is used to neutralize the hydrochloric acid byproduct.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established Schotten-Baumann reaction procedures for the acylation of aminobenzoic acids.[6]

Materials:

-

3-Aminobenzoic acid (C₇H₇NO₂, MW: 137.14 g/mol )

-

Isobutyryl chloride (C₄H₇ClO, MW: 106.55 g/mol )

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated and 1 M

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Deionized water

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

pH paper or pH meter

-

Standard laboratory glassware

Procedure:

-

Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminobenzoic acid (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.2 eq). Stir the mixture at room temperature until all the solid has dissolved.

-

Reaction Setup: Cool the flask in an ice bath to 0-5 °C.

-

Addition of Acylating Agent: Slowly add isobutyryl chloride (1.1 eq) dropwise to the stirred solution using a dropping funnel over a period of 30 minutes. It is crucial to maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours to ensure the reaction goes to completion.

-

Workup - Acidification: Cool the reaction mixture again in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A white precipitate of the product should form.

-

Workup - Isolation: Isolate the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold deionized water.

-

Workup - Extraction (Alternative): Alternatively, the product can be extracted from the acidified mixture with dichloromethane (3 x 50 mL). Combine the organic layers, wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: If extraction is performed, dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure this compound as a white solid.

-

Characterization: Determine the yield and melting point of the purified product. Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference/Note |

| Reactants | ||

| 3-Aminobenzoic Acid Molar Equivalent | 1.0 | |

| Isobutyryl Chloride Molar Equivalent | 1.1 | A slight excess ensures complete reaction of the amine. |

| Sodium Hydroxide Molar Equivalent | 2.2 | To deprotonate the amine and neutralize the HCl byproduct. |

| Reaction Conditions | ||

| Reaction Temperature | 0-5 °C (addition), Room Temp. (reaction) | Low temperature during addition minimizes side reactions. |

| Reaction Time | ~2.5 hours | 30 minutes for addition, 2 hours for reaction. |

| Product | ||

| Product Name | This compound | |

| CAS Number | 28533-44-0 | [7] |

| Molecular Formula | C₁₁H₁₃NO₃ | [7] |

| Molecular Weight | 207.23 g/mol | [7] |

| Typical Purity | >95.0% | [7] |

| Typical Yield | 70-90% | Based on typical yields for Schotten-Baumann reactions. |

| Appearance | White solid |

Applications in Drug Development

N-acyl aminobenzoic acids are a class of compounds with significant potential in drug discovery. While specific applications for this compound are not extensively documented in publicly available literature, its structural features suggest potential utility in several therapeutic areas based on the known activities of related compounds.

-

Anti-inflammatory Agents: Derivatives of aminobenzoic acid have been investigated for their anti-inflammatory properties. The amide linkage and the benzoic acid moiety are common features in non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antimicrobial Agents: The benzamide scaffold is present in a number of antimicrobial agents. The isobutyryl group can modulate the lipophilicity of the molecule, potentially influencing its ability to penetrate microbial cell membranes.[8]

-

Anticancer Agents: Many anticancer drugs incorporate aromatic amide structures. N-acyl aminobenzoic acids can serve as intermediates for the synthesis of more complex molecules with cytotoxic activity.

-

Building Block for Combinatorial Chemistry: In modern drug discovery, this compound can be a valuable building block for the creation of compound libraries. The carboxylic acid and the amide functionalities provide handles for further chemical modifications, allowing for the rapid generation of a diverse set of molecules for high-throughput screening.

Researchers and drug development professionals can utilize the synthetic protocol provided herein to access this compound for further investigation and as a starting material for the development of novel therapeutic agents.

References

- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 3. Schotten Baumann method: Significance and symbolism [wisdomlib.org]

- 4. testbook.com [testbook.com]

- 5. byjus.com [byjus.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. Exploring the potential of benzoic acid derived from the endophytic fungus strain Neurospora crassa SSN01 as a promising antimicrobial agent in wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Purification of 3-(Isobutyrylamino)benzoic acid by Recrystallization

Introduction

3-(Isobutyrylamino)benzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound using the recrystallization method, intended for researchers, scientists, and drug development professionals. The protocol is based on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a suitable hot solvent and allowing it to cool, the desired compound will crystallize out in a purer form, leaving impurities dissolved in the mother liquor.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for developing an effective purification strategy.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₃ | CymitQuimica |

| Molecular Weight | 207.23 g/mol | CymitQuimica |

| CAS Number | 28533-44-0 | CymitQuimica |

| Appearance | White to off-white solid | General knowledge |

| Purity (Typical Crude) | ~95.0% | CymitQuimica |

Experimental Protocols

1. Preliminary Solvent Selection

The choice of solvent is the most critical parameter in recrystallization. An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room or sub-ambient temperatures. For related aromatic amides and N-acyl aminobenzoic acids, polar solvents such as ethanol, acetone, or acetonitrile, and mixed solvent systems like ethanol/water have proven effective.[1]

Protocol for Solvent Screening:

-

Place approximately 10-20 mg of crude this compound into several small test tubes.

-

To each tube, add a different solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate, and a 1:1 ethanol/water mixture) dropwise, starting with 0.5 mL.

-

Observe the solubility at room temperature. A suitable solvent should not dissolve the compound readily at this stage.

-

Gently heat the test tubes that show poor room temperature solubility in a water bath.

-

Continue adding the solvent dropwise to the heated mixture until the solid completely dissolves. Note the approximate volume of solvent required.

-

Allow the clear solutions to cool slowly to room temperature, and then in an ice bath.

-

Observe the formation of crystals. The solvent system that yields a significant amount of crystalline precipitate upon cooling is a good candidate for recrystallization.

2. Recrystallization Protocol for this compound

Based on the properties of similar compounds, an ethanol/water mixture is a promising solvent system. The following protocol is a general guideline and may require optimization based on the results of the preliminary solvent screening.

Materials:

-

Crude this compound

-

Ethanol (95% or absolute)

-

Deionized water

-

Activated carbon (optional, for removing colored impurities)

-

Erlenmeyer flasks

-

Heating mantle or hot plate with a water bath

-

Büchner funnel and flask

-

Filter paper

-

Glass stirring rod

-

Watch glass

-

Spatula

-

Vacuum oven or desiccator

Procedure:

-

Dissolution: Weigh the crude this compound and place it in an appropriately sized Erlenmeyer flask. For every 1 gram of crude material, start with 10 mL of the selected solvent (e.g., 95% ethanol). Add a magnetic stir bar or boiling chips.

-

Heating: Gently heat the mixture with stirring using a heating mantle or hot plate. Bring the solvent to a gentle boil.

-

Achieving Saturation: Continue to add small portions of the hot solvent until the this compound is completely dissolved. It is crucial to use the minimum amount of hot solvent required to achieve a saturated solution.

-

Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% of the solute weight). Reheat the solution to boiling for a few minutes.

-

Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a funnel with fluted filter paper by pouring hot solvent through it. Quickly filter the hot solution to remove the carbon and any other insoluble materials.

-

Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor which contains dissolved impurities.

-

Drying: Transfer the purified crystals to a pre-weighed watch glass and dry them in a vacuum oven at a temperature below the melting point, or in a desiccator until a constant weight is achieved.

3. Purity and Yield Analysis

-

Yield Calculation:

-

Percent Recovery = (mass of pure, dry product / mass of crude product) × 100%

-

-

Purity Assessment:

-

Melting Point: Determine the melting point range of the purified product. A pure compound will have a sharp melting point range close to its literature value. Impurities typically broaden and depress the melting point.

-

Spectroscopic and Chromatographic Analysis: Further confirmation of purity can be obtained using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and HPLC.

-

Data Presentation

The following table provides a template for recording and comparing data before and after recrystallization.

| Parameter | Before Recrystallization (Crude) | After Recrystallization (Purified) |

| Mass (g) | e.g., 5.00 | e.g., 4.25 |

| Appearance | e.g., Off-white powder | e.g., White crystalline solid |

| Melting Point (°C) | e.g., 145-150 | e.g., 151-153 |

| Purity (by HPLC, %) | e.g., 95.2 | e.g., 99.8 |

| Percent Recovery (%) | N/A | e.g., 85.0 |

Mandatory Visualization

Caption: Workflow for the purification of this compound.

Troubleshooting

-

Oiling Out: If the compound separates as an oil instead of crystals, it may be because the boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. To remedy this, reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.

-

No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute or supersaturated. Try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal of the pure compound. If the solution is too dilute, evaporate some of the solvent and allow it to cool again.

-

Low Recovery: This can be caused by using too much solvent, not cooling the solution sufficiently, or washing the crystals with a solvent that is not ice-cold. Ensure the minimum amount of hot solvent is used and that the crystallization and washing steps are performed at the appropriate low temperatures.

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Work in a well-ventilated fume hood, especially when working with volatile organic solvents.

-

Avoid inhaling dust from the solid compound.

-

Use a heating mantle or a steam bath for heating flammable organic solvents. Avoid open flames.

-

Dispose of all chemical waste in accordance with institutional and local regulations.

References

Application Notes and Protocols for the Analytical Characterization of 3-(Isobutyrylamino)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Isobutyrylamino)benzoic acid is a chemical compound of interest in pharmaceutical research and development. As with any active pharmaceutical ingredient (API) or intermediate, comprehensive analytical characterization is crucial to ensure its identity, purity, and stability. These application notes provide detailed protocols for the characterization of this compound using various analytical techniques. The methodologies described are based on established analytical practices for related benzoic acid derivatives and serve as a robust starting point for method development and validation.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for quantifying the API and any potential impurities.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a primary method for determining the purity and assay of non-volatile organic molecules like this compound.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent. A typical starting point is a mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B). A gradient can be optimized to ensure good separation of the main peak from any impurities.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: UV detection at a wavelength where the analyte has significant absorbance, likely around 230-280 nm. A photodiode array (PDA) detector can be used to determine the optimal wavelength.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like methanol or acetonitrile to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation:

Table 1: HPLC-UV Method Validation Parameters (Representative Data)

| Parameter | Result |

| Linearity (R²) | > 0.999 |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (% RSD) | < 2.0% |

| Limit of Detection (LOD) | ~0.01 µg/mL |

| Limit of Quantitation (LOQ) | ~0.03 µg/mL |

Note: The values presented in Table 1 are typical for validated HPLC methods for similar aromatic carboxylic acids and should be established specifically for this compound during method validation.

Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of volatile impurities or for the compound itself after derivatization, GC-MS is a powerful tool. Direct analysis of the acidic compound by GC can be challenging due to its low volatility and potential for thermal degradation. Derivatization to a more volatile ester or silyl ether is often necessary.

Experimental Protocol:

-

Derivatization (Esterification): To a solution of this compound in a suitable solvent (e.g., methanol), add a catalyst such as a few drops of concentrated sulfuric acid. Heat the mixture under reflux for 1-2 hours. After cooling, neutralize the solution and extract the methyl ester with an organic solvent.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold at 280°C for 5 minutes.

-

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-500.

Data Presentation:

Table 2: GC-MS Method Performance (Representative Data)

| Parameter | Result |

| Linearity (R²) | > 0.995 |

| Precision (% RSD) | < 5.0% |

| Limit of Detection (LOD) | ~0.1 µg/mL (derivatized) |

Note: These are representative values and must be determined through a formal method validation study.

Spectroscopic Analysis

Spectroscopic techniques are fundamental for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. Both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Experimental Protocol:

-

Instrumentation: A 300 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a 30° pulse width and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR.

-

Data Presentation:

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Carboxylic acid -OH | 12.0 - 13.0 (s, 1H) | ~168 |

| Amide -NH | 9.5 - 10.5 (s, 1H) | ~175 |

| Aromatic CH (C2-H) | ~8.2 (s, 1H) | ~120 |

| Aromatic CH (C4-H, C6-H) | ~7.5 - 7.8 (m, 2H) | ~125, ~129 |

| Aromatic CH (C5-H) | ~7.4 (t, 1H) | ~123 |

| Isobutyryl -CH | 2.5 - 2.7 (septet, 1H) | ~36 |

| Isobutyryl -CH₃ | ~1.1 (d, 6H) | ~19 |

| Aromatic C (C1) | - | ~132 |

| Aromatic C (C3) | - | ~140 |

Note: These are predicted chemical shifts. Actual values may vary depending on the solvent and other experimental conditions. The multiplicity is indicated as s (singlet), d (doublet), t (triplet), and m (multiplet).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

-

Instrumentation: An FTIR spectrometer.

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Presentation:

Table 4: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |